N-Isopropyl-6-methyl-5-vinylpyridin-2-amine
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Overview
Description
N-Isopropyl-6-methyl-5-vinylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2 It is characterized by the presence of a pyridine ring substituted with isopropyl, methyl, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-6-methyl-5-vinylpyridin-2-amine typically involves the reaction of 2-chloro-5-vinylpyridine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-6-methyl-5-vinylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-Isopropyl-6-methyl-5-vinylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-6-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core but differ in their substitution patterns and biological activities.
Piperidine derivatives: These compounds have a reduced pyridine ring and exhibit different chemical and biological properties.
Uniqueness
N-Isopropyl-6-methyl-5-vinylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of isopropyl, methyl, and vinyl groups on the pyridine ring sets it apart from other similar compounds and makes it a valuable compound for various research applications .
Properties
CAS No. |
1355182-06-7 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-ethenyl-6-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2/c1-5-10-6-7-11(12-8(2)3)13-9(10)4/h5-8H,1H2,2-4H3,(H,12,13) |
InChI Key |
XKAKKKGRUWNGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(C)C)C=C |
Origin of Product |
United States |
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